![molecular formula C13H17BrN2O2 B1384716 1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine CAS No. 2137717-55-4](/img/structure/B1384716.png)
1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine
Overview
Description
The compound “1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 2-bromo-5-nitrophenylmethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. The IUPAC name “1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine” suggests that it has a piperidine ring with a methyl group at the 2nd position and a 2-bromo-5-nitrophenylmethyl group at the 1st position .Scientific Research Applications
Plant Hormone Derivatives
Indole derivatives, which share a structural similarity to the compound , are known for their role as plant hormones. Specifically, indole-3-acetic acid is produced by the degradation of tryptophan in higher plants and has various biological and clinical applications .
Antioxidant Activity
Thiosemicarbazone scaffolds, which can be synthesized using electrophilic reagents related to “1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine”, have shown potential in antioxidant activities. These compounds can be further modified to achieve various structures like triazolethione, imidazolone, thiazolidinone, and thiazole .
Synthesis of Heterocyclic Compounds
The reaction of bromo-nitrophenyl derivatives with other compounds has been used to synthesize heterocyclic compounds such as 4H-1,2,4-triazoles . These reactions often involve catalysts like triethylamine and can result in compounds with potential biological activity .
properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-2-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-4-2-3-7-15(10)9-11-8-12(16(17)18)5-6-13(11)14/h5-6,8,10H,2-4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVYCQPWWZOVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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